molecular formula C16H18N4O3 B2420354 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034513-73-8

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2420354
CAS RN: 2034513-73-8
M. Wt: 314.345
InChI Key: SCJOTVRBNMWCER-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and an isoxazole ring . These rings are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, furan derivatives can be synthesized through reactions like the Diels-Alder cycloaddition.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could exhibit interesting chemical properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. Furan compounds, for example, are known to undergo various chemical reactions, including reactions with sulfonyl groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could affect its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

A novel class of compounds including derivatives like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-4H-furo[3,2-b]pyrrole-4-carboxamide were synthesized starting from acid derivatives. The synthesis involved intramolecular cyclization and demonstrated transformation in furan-fused heterocycles (Ergun et al., 2014).

Antileukemic Activities

Synthesis of furanyl and pyranyl derivatives of certain carboxamides showed notable antileukemic activity. This involved reactions with chlorotetrahydrofuran and tetrahydropyran, leading to derivatives tested for antileukemic activity against L-1210, in vivo, compared to ribosyl derivatives (Earl & Townsend, 1979).

N-alkylated Derivatives Synthesis

N-alkylated derivatives of certain compounds were synthesized, including transformations into 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. These derivatives were obtained through cyclization reactions under acidic and basic conditions, indicating potential for diverse chemical applications (El-Essawy & Rady, 2011).

Fungicide Research

Studies have been conducted to explore the structure-activity relationships of various carboxamide fungicides, including furan-3-carboxamides. These studies provide insights into the effectiveness of different derivatives against diseases like gray mold, highlighting their potential in agricultural applications (Masatsugu et al., 2010).

Computational Studies on Pyrrole Derivatives

Computational studies were performed on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), a pyrrole chalcone derivative. These studies included molecular electrostatic potential surface, natural bond orbital interactions, and electronic descriptors. Such research aids in understanding the chemical properties and potential applications of these compounds (Singh, Rawat, & Sahu, 2014).

Amplification of Phleomycin

Research on unfused heterobicycles, including furan derivatives, has been conducted to explore their role as amplifiers of phleomycin against Escherichia coli. Such studies contribute to our understanding of their potential in enhancing antibiotic effectiveness (Brown & Cowden, 1982).

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-9-13(19-23-10)16(21)17-6-7-20-12(3)15(11(2)18-20)14-5-4-8-22-14/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOTVRBNMWCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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